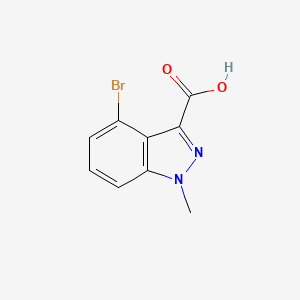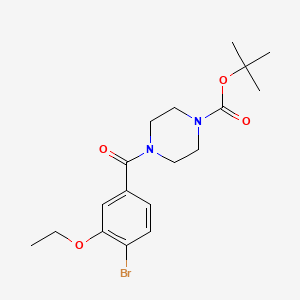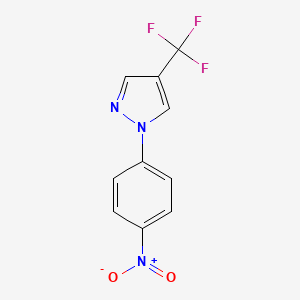
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mécanisme D'action
Target of Action
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, as an indazole derivative, is known to interact with various targets. Indazole derivatives have been found to bind with high affinity to multiple receptors . They are also known to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
Indazole derivatives, including this compound, can affect various biochemical pathways. They have been used to inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound may exert antitumor effects .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its targets and mode of action. As mentioned, it may inhibit key cell signaling pathways, leading to antitumor effects . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques or other scalable processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-azido-1-methyl-1H-indazole-3-carboxylic acid.
Oxidation: Formation of this compound derivatives with different oxidation states.
Coupling: Formation of biaryl compounds or other complex structures.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1H-indazole
- 1-Methyl-1H-indazole-3-carboxylic acid
- 4-Bromo-1H-indazole-3-carboxylic acid
Uniqueness
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications. Its methyl group at the 1-position also differentiates it from other indazole derivatives, potentially affecting its biological activity and chemical reactivity .
Propriétés
IUPAC Name |
4-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRNZVLPOSJJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)


![4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1403321.png)
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)




![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)


![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)
